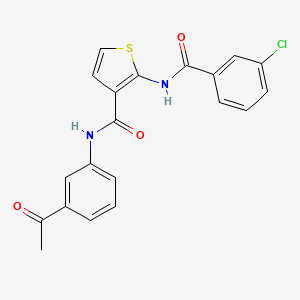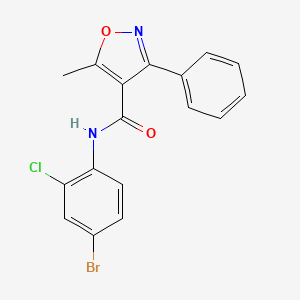
N-(4-bromo-2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
概要
説明
N-(4-bromo-2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, a methyl group, and an oxazole ring. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromine and chlorine substituents on the phenyl ring. The final step involves the formation of the carboxamide group.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reactions: The bromine and chlorine substituents are introduced via electrophilic aromatic substitution reactions. This step requires the use of brominating and chlorinating agents under controlled conditions.
Carboxamide Formation: The final step involves the reaction of the substituted oxazole with an amine to form the carboxamide group. This reaction is typically carried out in the presence of a coupling agent, such as EDCI or DCC, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-bromo-2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of oxazole oxides
Reduction: Formation of reduced oxazole derivatives
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various microbial strains and cancer cell lines.
Medicine: Investigated for its potential therapeutic applications. Research focuses on its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of high-value products.
作用機序
The mechanism of action of N-(4-bromo-2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(4-bromo-2-chlorophenyl)acetamide
- N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
- N-(4-bromo-2-chlorophenyl)-2-methoxyacetamide
Uniqueness
N-(4-bromo-2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its combination of a bromine and chlorine-substituted phenyl ring with an oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
特性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYYZIMSKZSFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-propyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3489868.png)
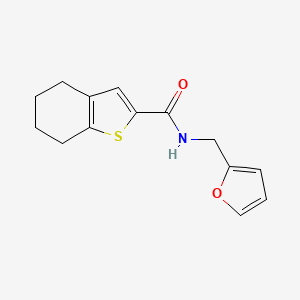
![(5-CHLORO-2-THIENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B3489878.png)
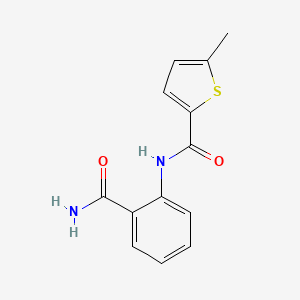
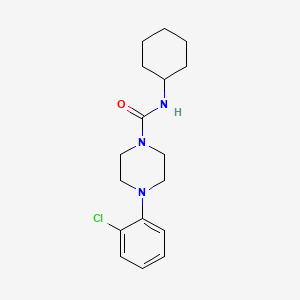
![(5-METHYL-2-FURYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B3489895.png)
![2-{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B3489903.png)
![N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3489904.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3489916.png)
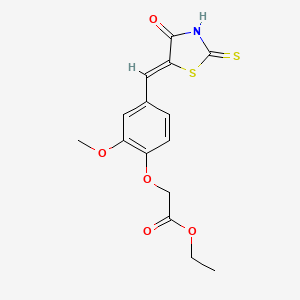
![4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B3489931.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone](/img/structure/B3489937.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3489957.png)
